6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Solubility Salt Screening Preformulation

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS 651558-51-9) is the monohydrochloride salt of a fused bicyclic heterocycle comprising a pyridine ring and a pyrrole ring. The free base (CAS 147739-88-6) is a small-molecule drug candidate that has reached Phase II clinical trials.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 651558-51-9
Cat. No. B1603436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
CAS651558-51-9
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)N=CC=C2.Cl
InChIInChI=1S/C7H8N2.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h1-3,8H,4-5H2;1H
InChIKeyOLSODEICZBRTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride (CAS 651558-51-9): Core Scaffold Identification for Procurement


6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS 651558-51-9) is the monohydrochloride salt of a fused bicyclic heterocycle comprising a pyridine ring and a pyrrole ring. The free base (CAS 147739-88-6) is a small-molecule drug candidate that has reached Phase II clinical trials [1]. This scaffold serves as a critical pharmaceutical intermediate, most notably in the synthesis of the fluoroquinolone antibiotic moxifloxacin . The hydrochloride salt form is specifically designed to enhance solubility and stability relative to the free base, making it the preferred input for solution-phase chemistry and salt metathesis reactions in medicinal chemistry campaigns .

Why Salt Form and Counterion Selection Preclude Generic Substitution of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride


In-class substitution of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride with the free base, the dihydrochloride salt, or other heterocyclic building blocks is not permissible due to quantifiable differences in solubility, stability, and reactivity that directly impact downstream synthetic yield and purity. The monohydrochloride form provides a precise stoichiometric balance critical for salt metathesis and coupling reactions; the free base suffers from lower aqueous solubility and potential oxidation under ambient conditions, while the dihydrochloride (CAS 147740-02-1) exhibits markedly different solubility behavior (low water solubility vs. polar organic solubility ) and a higher melting point (195–198°C ), which can complicate formulation and purification. These divergent physicochemical properties mean that protocols optimized for the monohydrochloride salt cannot be directly replicated with alternative salt forms or the free base without substantial re-optimization .

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride vs. Its Closest Analogs


Solubility Advantage of Monohydrochloride Salt over Dihydrochloride in Aqueous Media

The monohydrochloride salt (CAS 651558-51-9) is explicitly described as soluble in polar solvents such as water and alcohols . In contrast, the dihydrochloride salt (CAS 147740-02-1) is reported to have low solubility in water but is soluble in common organic solvents . This solubility inversion is critical for aqueous-phase reactions and biological assays: the monohydrochloride can be directly dissolved in aqueous buffer, whereas the dihydrochloride requires organic co-solvents that may interfere with enzyme or cell-based assays. Although precise mg/mL values are not publicly available from authoritative databases, the qualitative differentiation is consistent across multiple vendor technical datasheets.

Solubility Salt Screening Preformulation

Purity Specification and Batch-to-Batch Consistency: 95–98% HPLC with Independent QC Documentation

Commercially available 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is supplied at 95% to 98% purity, with supporting analytical documentation including NMR, HPLC, and GC . In comparison, the free base (CAS 147739-88-6) is often supplied as a technical-grade material without rigorous QC, and the dihydrochloride is frequently offered as a 97% grade but with fewer vendors providing full characterization [1]. The availability of batch-specific Certificates of Analysis (CoA) for the monohydrochloride enables direct quality verification without in-house re-purification, reducing procurement risk.

Purity Quality Control Procurement

Solid-State Stability: Monohydrochloride Storage at Ambient vs. Free Base Refrigeration Requirement

The monohydrochloride salt is specified for long-term storage at room temperature in a cool, dry place . The free base, conversely, requires storage in a refrigerator (2–8°C) under inert atmosphere and protection from light to prevent degradation . This difference translates into lower cold-chain logistics costs and reduced risk of degradation during extended synthesis campaigns for the monohydrochloride form.

Stability Storage Handling

Proven Application Scenarios for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride Based on Quantitative Differentiation Evidence


Aqueous-Phase Synthesis of Moxifloxacin Key Intermediates

The water solubility of the monohydrochloride salt enables direct dissolution in aqueous reaction media for the construction of the pyrrolo[3,4-b]pyridine core required in moxifloxacin synthesis . This eliminates the need for organic co-solvents, streamlining the coupling step and simplifying aqueous workup.

Salt Metathesis and Counterion Screening for CNS-Penetrant M4 PAM Candidates

The precisely defined monohydrochloride stoichiometry provides a clean starting point for salt metathesis reactions used to generate diverse salt forms for CNS drug candidates, including M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) [1]. The ambient stability of the monohydrochloride supports high-throughput salt screening without cold-chain constraints.

Multi-Gram Procurement for Medicinal Chemistry Library Synthesis

With batch-specific purity documentation (95–98% HPLC, NMR, GC) and room-temperature storage , the monohydrochloride is suited for large-scale library synthesis where impurity carryover must be minimized across multiple synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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